molecular formula C15H16BrNO4 B7458852 ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate

ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate

Cat. No. B7458852
M. Wt: 354.20 g/mol
InChI Key: BFRRTYXAOBNRSW-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the cyanide family and is known for its ability to inhibit certain enzymes in the body. In

Mechanism of Action

The mechanism of action of ethyl (ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of inhibition can vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate can vary depending on the enzyme being targeted. In general, inhibition of proteases can lead to a decrease in protein degradation and an increase in protein accumulation. Inhibition of kinases can lead to a decrease in cell proliferation and an increase in cell death. These effects can be used to study the role of these enzymes in disease states and to develop new therapies for these conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl (ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate in lab experiments is its specificity for certain enzymes. This allows researchers to target specific enzymes and study their role in disease states. However, one of the limitations of using this compound is its potential toxicity. Care must be taken to ensure that the compound is used in a safe and controlled manner.

Future Directions

There are several future directions for research involving ethyl (ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate. One area of research is the development of new therapies for diseases that involve the enzymes targeted by this compound. Another area of research is the identification of new enzymes that can be targeted by this compound. Additionally, research can be conducted to explore the potential toxicity of this compound and to develop methods for mitigating this toxicity.

Synthesis Methods

The synthesis of ethyl (ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate involves a multi-step process that requires the use of specialized equipment and chemicals. The first step involves the reaction of 3-bromo-4-ethoxy-5-methoxyphenylboronic acid with ethyl cyanoacetate in the presence of a palladium catalyst. This reaction produces ethyl (ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate as a yellow solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

Ethyl (ethyl (2Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of enzyme inhibition. This compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. This inhibition can be used to study the role of these enzymes in disease states and to develop new therapies for these conditions.

properties

IUPAC Name

ethyl (Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-4-20-14-12(16)7-10(8-13(14)19-3)6-11(9-17)15(18)21-5-2/h6-8H,4-5H2,1-3H3/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRRTYXAOBNRSW-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C(/C#N)\C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoprop-2-enoate

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